Benzohydrazide
Overview
Description
It is a white to yellowish crystalline solid that is soluble in water and alcohol but slightly soluble in ether, chloroform, benzene, and acetone . Benzohydrazide is primarily used in organic synthesis and has various applications in medicinal chemistry due to its broad spectrum of biological activities.
Mechanism of Action
Target of Action
Benzohydrazide, also known as Benzhydrazide, has been found to interact with several targets. It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are key players in the cholinergic system, which is involved in memory processes and regulation . This compound derivatives have also been synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors .
Mode of Action
This compound derivatives interact with their targets, leading to changes in their function. For instance, they inhibit AChE and BChE, enzymes that hydrolyze acetylcholine, a neurotransmitter in the brain . By inhibiting these enzymes, this compound derivatives increase the concentration of acetylcholine, which can help improve memory and cognitive function . In the case of EGFR kinase, this compound derivatives may inhibit the kinase activity, thereby blocking the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
This compound derivatives affect several biochemical pathways. By inhibiting AChE and BChE, they impact the cholinergic system, which plays a crucial role in memory processes . They also affect the EGFR signaling pathway, which is involved in cell proliferation and survival . Furthermore, this compound derivatives have been found to show activity against prostate cancer , suggesting that they may also impact pathways involved in cancer development and progression.
Result of Action
The inhibition of AChE and BChE by this compound derivatives can lead to improved memory and cognitive function, making these compounds potential anti-Alzheimer’s agents . Additionally, their potential to inhibit EGFR kinase could make them effective anti-cancer agents . Some this compound derivatives have also shown high insecticidal activity against house fly and rice weevil .
Biochemical Analysis
Biochemical Properties
Benzohydrazide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized as a potential inhibitor of the epidermal growth factor receptor (EGFR) kinase . EGFR is a tyrosine kinase receptor that plays a crucial role in normal cell growth and differentiation, and is involved in tumor proliferation and survival . This compound derivatives have shown potent antiproliferative activity against cancer cell lines, suggesting their potential role in biochemical reactions .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to show potent antiproliferative activity against cancer cell lines such as A549, MCF-7, HeLa, and HepG2 . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound derivatives have been synthesized as potential EGFR kinase inhibitors, indicating their role in enzyme inhibition .
Temporal Effects in Laboratory Settings
It has been suggested that this compound could be used to improve saccharification in agroenergy crops . This indicates that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For example, it has been found to increase the saccharification of lignocellulose from maize leaves and stems . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzohydrazide can be synthesized through several methods. One common method involves the reaction of methyl benzoate with hydrazine hydrate in ethanol as a solvent . The reaction proceeds as follows:
C6H5COOCH3 + NH2NH2 → C6H5CONHNH2 + CH3OH
Industrial Production Methods: Industrial production of benzhydrazide typically involves the same reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out under reflux conditions to facilitate the formation of benzhydrazide.
Chemical Reactions Analysis
Types of Reactions: Benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Major Products Formed:
Oxidation: Benzoic acid
Reduction: Benzylamine
Substitution: Hydrazones
Scientific Research Applications
Benzohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzohydrazide is similar to other hydrazide compounds, such as isonicotinic acid hydrazide and nicotinic acid hydrazide. it has unique properties that make it distinct:
Isonicotinic Acid Hydrazide: Primarily used as an antitubercular agent.
Nicotinic Acid Hydrazide: Known for its use in the synthesis of various organic compounds.
This compound stands out due to its versatility in organic synthesis and its broad spectrum of biological activities .
Properties
IUPAC Name |
benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARCRYXKINZHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020149 | |
Record name | Benzoyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline] | |
Record name | Benzhydrazide | |
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Boiling Point |
267 °C (decomposes) | |
Record name | BENZHYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water and alc; slightly sol in ether, acetone, chloroform | |
Record name | BENZHYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/ | |
Record name | Benzhydrazide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3846 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | BENZHYDRAZIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates from water | |
CAS No. |
613-94-5 | |
Record name | Benzoylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzhydrazide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613945 | |
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Record name | Benzohydrazide | |
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Record name | Benzoic acid, hydrazide | |
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Record name | Benzoyl hydrazine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6020149 | |
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Record name | Benzohydrazide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.423 | |
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Record name | BENZOIC HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLW11ZWZ20 | |
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Record name | BENZHYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115 °C | |
Record name | BENZHYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2737 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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